molecular formula C22H19N3O3S B2364104 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide CAS No. 922450-46-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide

Cat. No.: B2364104
CAS No.: 922450-46-2
M. Wt: 405.47
InChI Key: ZNOMXWSACUDKMZ-UHFFFAOYSA-N
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Description

The compound “N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide” is a complex organic molecule. It contains a benzimidazole group, which is a type of heterocyclic aromatic organic compound. This group is often found in various pharmaceuticals and has a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The benzimidazole group would contribute to the rigidity of the molecule, while the benzylsulfonyl group could potentially introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole and benzylsulfonyl groups. The benzimidazole group is known to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Antimicrobial Activity

One significant application of derivatives of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide is in the development of antimicrobial agents. The synthesis and antimicrobial evaluation of novel sulphonamide derivatives, including compounds with structural similarities to this compound, have shown promising results against a range of microbial strains. These derivatives have been reported to display good antimicrobial activity, highlighting their potential in addressing the growing concern of antibiotic resistance (Fahim & Ismael, 2019).

Antitumor and Anticancer Activity

Another critical application of derivatives of this compound is in the field of oncology, where they are investigated for their antitumor and anticancer activities. For instance, compounds based on the benzothiazole structure, including N-(4-(benzothiazole-2-yl)phenyl)acetamide derivatives, have been screened for their potential antitumor activity. Some of these compounds have shown considerable anticancer activity against various cancer cell lines, suggesting a promising avenue for the development of new cancer therapies (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition

The exploration of enzyme inhibition is another area where derivatives of this compound are finding applications. Research into new sulfonamides with benzodioxane and acetamide moieties has investigated their potential as enzyme inhibitors, specifically targeting α-glucosidase and acetylcholinesterase (AChE). This line of research opens up possibilities for treating diseases such as diabetes and Alzheimer's by modulating enzyme activity (Abbasi et al., 2019).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity, such as anticancer or antimicrobial properties, further studies could be conducted to optimize its structure and improve its efficacy .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-benzylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-21(15-29(27,28)14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOMXWSACUDKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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